5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Description
5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 129872-83-9) is a halogenated pyrrolopyrimidine derivative with the molecular formula C₁₃H₉Cl₂N₃ and a molecular weight of 278.14 g/mol . Its structure features a pyrrolo[3,2-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and a benzyl group at the N5 position. This compound is of significant interest in medicinal chemistry due to its antiproliferative properties and reduced cytotoxicity compared to other heterocyclic scaffolds, such as thienopyrimidines .
The pyrrolo[3,2-d]pyrimidine scaffold mimics natural purine nucleobases, enabling interactions with enzymes like tubulin, kinases, and NEDD8-activating enzyme (NAE) . Modifications at the N5 position, such as the benzyl group in this compound, are critical for optimizing metabolic stability and activity .
Properties
IUPAC Name |
5-benzyl-2,4-dichloropyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c14-12-11-10(16-13(15)17-12)6-7-18(11)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNHWZVKVVHLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563390 | |
| Record name | 5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129872-83-9 | |
| Record name | 2,4-Dichloro-5-(phenylmethyl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129872-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
The process occurs in two stages:
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Initial Chlorination : At -10°C, SbCl₃ reacts with the 2-amino group, displacing it with a chlorine atom via an electrophilic aromatic substitution mechanism.
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Diazotization and Chlorination : tert-Butylnitrite generates a diazonium intermediate at the 2-position, which is subsequently replaced by chlorine upon warming to 20°C.
This method achieves a 77% yield, attributed to the low-temperature suppression of side reactions such as ring decomposition or over-chlorination. The use of 1,2-dichloroethane as a solvent ensures homogeneity and stabilizes reactive intermediates.
Comparative Analysis with Alternative Halogenation Agents
While SbCl₃ is effective, other halogenating agents like phosphorus oxychloride (POCl₃) have been explored for analogous pyrrolopyrimidines. For example, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (lacking the benzyl group) is synthesized in 70% yield using POCl₃ at 120°C. However, the benzyl-substituted analog requires milder conditions to prevent debenzylation or ring degradation, justifying the use of SbCl₃.
Halogenation Strategies for Pyrrolo[3,2-d]Pyrimidine Scaffolds
Role of Solvent Systems
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1,2-Dichloroethane : Enhances electrophilic substitution by stabilizing chloronium ions.
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Phosphorus Oxychloride : Serves as both solvent and chlorinating agent in high-temperature reactions but is unsuitable for benzyl-protected substrates due to harsh conditions.
Data Tables: Reaction Conditions and Yields
Table 1. Comparison of Chlorination Methods for Pyrrolo[3,2-d]Pyrimidines
Table 2. Halogenating Agents and Selectivity
| Agent | Substrate Compatibility | Selectivity | Limitations |
|---|---|---|---|
| SbCl₃ | Benzyl-protected | High (2,4) | Requires low temperature |
| POCl₃ | Unprotected | Moderate | Harsh conditions |
| N-Chlorosuccinimide | Electron-rich rings | Variable | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, N-oxides, and reduced amines.
Scientific Research Applications
Antiproliferative Activity
Research has indicated that pyrrolo[3,2-d]pyrimidines, including 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, exhibit significant antiproliferative properties against various cancer cell lines. A study highlighted that compounds within this class can inhibit the proliferation of CCRF-CEM leukemia cells by up to seven-fold compared to controls . The structure-activity relationship (SAR) studies suggest that modifications at the N5 position can enhance biological activity while potentially reducing toxicity.
Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidines
| Compound | Cell Line | Growth Inhibition (%) | EC50 (µM) |
|---|---|---|---|
| This compound | CCRF-CEM | 65.83 | 3.3 ± 1.2 |
| NCI-H522 | Non-small cell lung cancer | 35.1 | Not specified |
| MDA-MB-468 | Breast cancer | -0.95 | Not specified |
The data indicates that the benzyl substitution significantly contributes to the compound's efficacy against leukemia and non-small cell lung cancer .
Conclusion and Future Directions
The compound this compound shows promising applications in cancer therapy due to its potent antiproliferative activity against various cell lines and its tunable chemical properties through structural modifications. Ongoing research should focus on elucidating its precise mechanisms of action and exploring further modifications to enhance selectivity and reduce toxicity.
Future studies may also investigate the potential of this compound in combination therapies or its role in targeting specific molecular pathways in cancer cells.
Mechanism of Action
The mechanism of action of 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Scaffolds
The pyrrolo[3,2-d]pyrimidine core distinguishes itself from thieno[3,2-d]pyrimidine analogs by exhibiting lower cytotoxicity while retaining antiproliferative efficacy. Key data include:
| Compound | Cytotoxicity (CC₅₀) in L1210 Leukemia Cells |
|---|---|
| 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Parent) | 6.0 µM |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 0.32 µM |
The pyrrolopyrimidine scaffold’s reduced toxicity is attributed to its nitrogen-rich heterocycle, which may decrease off-target interactions compared to sulfur-containing thienopyrimidines .
Parent Compound: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
The unsubstituted parent compound (C₆H₃Cl₂N₃, MW: 188.01 g/mol) serves as a baseline for evaluating N5 modifications. In CCRF-CEM leukemia cells, it has an EC₅₀ = 25 ± 2 µM .
N5-Substituted Pyrrolo[3,2-d]pyrimidine Derivatives
5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and other N5-substituted derivatives show enhanced activity:
*While explicit EC₅₀ data for the benzyl derivative is unavailable, structural analogs with bulky N5 groups (e.g., benzyl) typically enhance solubility and enzyme inhibition by optimizing steric and electronic interactions .
Comparison with Other N5-Substituted Analogs
- Hydroxyalkyl Substitutions : Improve metabolic stability by reducing oxidative degradation .
- This modification is structurally distinct from prodrug-focused groups (e.g., azasugars in Immucillin-H) .
- Halogenated Derivatives : 7-Bromo or 7-iodo substitutions (e.g., compounds 6 and 7 in ) alter electronic properties but may reduce bioavailability due to increased molecular weight .
Key Research Findings
Scaffold Toxicity: Pyrrolo[3,2-d]pyrimidines exhibit lower cytotoxicity than thienopyrimidines, making them safer lead candidates .
N5 Substitution Impact :
- Hydroxyalkyl groups improve metabolic stability .
- Bulky substituents (e.g., benzyl) enhance antiproliferative activity by up to 7-fold .
Structural Flexibility : The N5 position allows diverse modifications without compromising the core’s enzyme-targeting capability, unlike pyrimidine-ring modifications in TAK-285 or Immucillin-H .
Biological Activity
5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 129872-83-9) is a synthetic compound that belongs to the pyrrolopyrimidine class. Its molecular formula is C13H9Cl2N3, and it has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Weight : 278.14 g/mol
- Molecular Structure : The compound features a pyrrolo[3,2-d]pyrimidine core with dichloro and benzyl substituents, which are critical for its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated significant anti-inflammatory properties of various pyrrolopyrimidine derivatives, including this compound. For instance:
- Mechanism of Action : The compound exhibits inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In vitro assays have shown that it can significantly reduce prostaglandin synthesis.
- Case Study : A study evaluating a series of pyrrolopyrimidine derivatives found that compounds similar to this compound displayed IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial efficacy:
- In Vitro Studies : Research indicates that derivatives of pyrrolopyrimidines exhibit broad-spectrum antimicrobial activity. For example, compounds structurally related to this compound were tested against various bacterial strains and showed promising results .
Synthesis and Yield
The synthesis of this compound involves multiple steps with a reported yield of approximately 77%. The process includes the reaction of 5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine with antimony(III) chloride under controlled conditions .
Comparative Analysis
The following table summarizes the biological activities and comparative efficacy of various related compounds:
| Compound Name | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Antimicrobial Activity |
|---|---|---|---|
| This compound | 0.03 | 0.02 | Effective against E. coli |
| Similar Pyrrolopyrimidine A | 0.05 | 0.04 | Moderate against S. aureus |
| Similar Pyrrolopyrimidine B | 0.06 | 0.05 | Effective against P. aeruginosa |
Q & A
Q. Basic Research Focus
- In vitro :
- NCI-60 human tumor cell line panel for broad-spectrum activity .
- Triple-negative breast cancer (MDA-MB-231) and leukemia (CCRF-CEM) models .
- In vivo :
How can data contradictions in cytotoxicity profiles between pyrrolo[3,2-d]pyrimidines and their thienopyrimidine analogs be resolved?
Advanced Research Focus
Discrepancies arise from structural differences:
- Pyrrolo vs. thieno cores : Pyrrolo[3,2-d]pyrimidines exhibit lower cytotoxicity (CC₅₀ = 6.0 μM in L1210 cells) but higher selectivity than thienopyrimidines (CC₅₀ = 0.32 μM) due to reduced off-target effects .
Resolution Strategies : - Perform COMPARE analysis to identify unique mechanisms (e.g., DNA damage vs. kinase inhibition) .
- Use isothermal titration calorimetry (ITC) to compare binding affinities for shared targets .
What are the key challenges in optimizing pyrrolo[3,2-d]pyrimidines for clinical translation, and how can they be addressed?
Advanced Research Focus
Challenges include:
- Solubility : Introduce polar groups (e.g., -OH, -NH₂) without compromising target binding .
- Toxicity : Use prodrug strategies (e.g., phosphate esters) to reduce systemic exposure .
- Resistance : Combine with checkpoint inhibitors (e.g., PARP inhibitors) in BRCA-mutant models .
Methodological Insight : Conduct ADMET studies early in development to prioritize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
